molecular formula C19H18N2O3S2 B4180155 4-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-5-phenyl-2-thiophenecarboxamide

4-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-5-phenyl-2-thiophenecarboxamide

Cat. No. B4180155
M. Wt: 386.5 g/mol
InChI Key: TXYHAEKFIJQAND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-5-phenyl-2-thiophenecarboxamide, commonly known as MPTP, is a synthetic chemical compound that has been extensively studied for its potential use in scientific research. MPTP is a potent inhibitor of mitochondrial complex I, making it a valuable tool for investigating the role of this complex in cellular metabolism and disease.

Mechanism of Action

MPTP inhibits mitochondrial complex I, which is responsible for the transfer of electrons from NADH to ubiquinone in the electron transport chain. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which can ultimately lead to cell death.
Biochemical and Physiological Effects:
MPTP has been shown to have a wide range of biochemical and physiological effects, depending on the dose and duration of exposure. In animal models, MPTP has been shown to cause a loss of dopaminergic neurons in the substantia nigra, leading to motor deficits similar to those observed in Parkinson's disease. MPTP has also been shown to induce oxidative stress, inflammation, and apoptosis in various cell types.

Advantages and Limitations for Lab Experiments

MPTP is a valuable tool for investigating the role of mitochondrial complex I in cellular metabolism and disease. Its ability to selectively destroy dopaminergic neurons in animal models makes it a valuable tool for studying Parkinson's disease. However, MPTP also has some limitations, including its toxicity and potential for off-target effects.

Future Directions

There are many potential future directions for research on MPTP. One area of interest is the development of new drugs that target mitochondrial complex I for the treatment of various diseases and conditions. Another area of interest is the use of MPTP as a tool for investigating the role of mitochondrial dysfunction in aging and age-related diseases. Additionally, researchers may continue to investigate the potential use of MPTP in animal models of Parkinson's disease and other neurodegenerative disorders.

Scientific Research Applications

MPTP has been used extensively in scientific research to investigate the role of mitochondrial complex I in various diseases and conditions. For example, MPTP has been used to study Parkinson's disease, which is characterized by a loss of dopaminergic neurons in the substantia nigra region of the brain. MPTP is able to selectively destroy these neurons in animal models, making it a valuable tool for studying the underlying mechanisms of Parkinson's disease.

properties

IUPAC Name

4-methyl-N-[4-(methylsulfamoyl)phenyl]-5-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c1-13-12-17(25-18(13)14-6-4-3-5-7-14)19(22)21-15-8-10-16(11-9-15)26(23,24)20-2/h3-12,20H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYHAEKFIJQAND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-[4-(methylsulfamoyl)phenyl]-5-phenylthiophene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-5-phenyl-2-thiophenecarboxamide
Reactant of Route 2
Reactant of Route 2
4-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-5-phenyl-2-thiophenecarboxamide
Reactant of Route 3
Reactant of Route 3
4-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-5-phenyl-2-thiophenecarboxamide
Reactant of Route 4
4-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-5-phenyl-2-thiophenecarboxamide
Reactant of Route 5
4-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-5-phenyl-2-thiophenecarboxamide
Reactant of Route 6
4-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-5-phenyl-2-thiophenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.